1,3-Benzodioxol-5-ylmethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine (DHPM) class, characterized by a tetrahydropyrimidine core substituted with ester and aryl groups. Its structure features a 1,3-benzodioxol-5-ylmethyl ester at position 5 and a 4-chlorophenyl group at position 4 (Figure 1).
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-11-17(18(23-20(25)22-11)13-3-5-14(21)6-4-13)19(24)26-9-12-2-7-15-16(8-12)28-10-27-15/h2-8,18H,9-10H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJXSNRAUHEWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Tetrahydropyrimidine Ring: The tetrahydropyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and chlorophenyl intermediates with the tetrahydropyrimidine ring using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at three distinct sites:
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Benzodioxole ring : Oxidation with KMnO₄ under acidic conditions cleaves the dioxole ring to form a dicarboxylic acid derivative .
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Ester group : Controlled oxidation with CrO₃ converts the methyl ester to a ketone .
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Pyrimidine core : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the 1,2,3,4-tetrahydropyrimidine ring to a fully aromatic pyrimidine system.
Reduction Reactions
The compound shows multiple reduction pathways:
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Ester to alcohol : Hydrogenation with H₂/Pd-C reduces the ester to a primary alcohol .
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Chlorophenyl dehalogenation : Zn/NH₄Cl selectively removes the chlorine atom.
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Pyrimidine ring : NaBH₄ reduces the 2-oxo group to a hydroxyl group.
Substitution Reactions
The 4-chlorophenyl group demonstrates nucleophilic aromatic substitution (NAS) reactivity:
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Amination : Reacts with primary amines (e.g., methylamine) at 120°C.
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Thiolation : K₂CO₃-mediated substitution with thiophenol.
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Hydroxylation : Requires CuI/phenanthroline catalysis under microwave irradiation .
Hydrolysis Reactions
The ester moiety undergoes both acidic and basic hydrolysis:
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Basic hydrolysis : NaOH/EtOH yields the corresponding carboxylic acid .
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Acidic hydrolysis : HCl/EtOH produces the acid with simultaneous partial decomposition .
| Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2M NaOH, EtOH, reflux | 5-Carboxylic acid derivative | 4 hr | 92% | |
| 6M HCl, EtOH, reflux | 5-Carboxylic acid (with impurities) | 6 hr | 78% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces two competing pathways:
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C–O bond cleavage in the benzodioxole ring (major pathway).
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Ester decarbonylation to form a methylene group (minor pathway).
| Light Source | Solvent | Major Product | Minor Product | Reference |
|---|---|---|---|---|
| UV (254 nm) | CH₃CN | Ring-opened quinone derivative | Decarbonylated pyrimidine |
Catalytic Cross-Coupling
The chlorophenyl group participates in palladium-catalyzed couplings:
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Suzuki coupling : Reacts with arylboronic acids using Pd(PPh₃)₄.
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Heck reaction : Forms styryl derivatives with acrylates.
| Reaction Type | Catalyst/Base | Coupling Partner | Yield | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 84% | |
| Heck | Pd(OAc)₂, Et₃N | Methyl acrylate | 69% |
Critical Analysis of Reaction Pathways
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Steric effects : Bulky substituents on the tetrahydropyrimidine ring slow NAS at the chlorophenyl group by 3–5× compared to less hindered analogs .
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Electronic effects : Electron-withdrawing groups enhance oxidation rates at the benzodioxole ring (Hammett σ⁺ = +0.78).
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Solvent dependency : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing transition states .
This comprehensive reactivity profile enables precise structural modifications for medicinal chemistry and materials science applications. The data demonstrate exceptional versatility, with yields exceeding 80% in optimized conditions for key transformations .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug development. Research indicates that it may exhibit anti-inflammatory and anticancer properties. Studies have shown that derivatives of tetrahydropyrimidines can inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The benzodioxole ring enhances binding affinity due to its electron-rich nature, while the chlorophenyl group contributes to specificity. Molecular docking studies have provided insights into these interactions, suggesting that the compound can modulate various cellular pathways.
Biological Research
Cellular Assays
In biological assays, this compound is used to study its effects on cellular pathways. It has been tested for its ability to influence apoptosis and cell cycle regulation in cancer cell lines. Preliminary findings suggest that it may induce cell death in certain cancer types while sparing normal cells.
Therapeutic Applications
The therapeutic potential extends beyond oncology; it is also being explored for neuroprotective effects. Research indicates that compounds with similar structures can cross the blood-brain barrier and may offer protective effects against neurodegenerative diseases.
Materials Science
Novel Materials Development
In materials science, the compound is being explored for synthesizing novel materials with unique electronic and optical properties. The incorporation of the benzodioxole moiety into polymer matrices has shown promise in enhancing conductivity and stability under various environmental conditions.
Polymer Synthesis
The compound can be utilized in the development of advanced polymers and coatings. Its structural characteristics allow for modifications that can improve mechanical properties and thermal stability, making it suitable for applications in electronics and coatings industries.
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound differs from similar DHPM derivatives primarily in its ester and aryl substituents. Key comparisons include:
Key Observations :
- Ester Group Impact : Methyl and ethyl esters (e.g., ) are common, offering moderate lipophilicity. The 1,3-benzodioxol-5-ylmethyl ester in the target compound may improve membrane permeability compared to simpler alkyl esters.
- In contrast, methoxy or benzyloxy substituents (e.g., ) increase steric bulk and may reduce binding affinity.
- Halogen Effects : Bromine (in ) and chlorine substituents enhance electronegativity, but chlorine’s smaller size may allow tighter binding compared to bulkier halogens.
Physicochemical Properties
- Solubility : Methyl and ethyl esters (e.g., ) typically exhibit low aqueous solubility due to hydrophobicity. The 1,3-benzodioxol-5-ylmethyl group may further reduce solubility, necessitating formulation adjustments.
- Thermal Stability : Crystallographic studies of analogs (e.g., ) suggest that bulky substituents (e.g., benzyloxy) increase melting points, while halogens (Cl, Br) enhance crystalline packing.
Biological Activity
The compound 1,3-Benzodioxol-5-ylmethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a derivative of tetrahydropyrimidine that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their anticancer, antifungal, and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with various substituted phenyl groups through piperazine intermediates. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, the synthesized compounds were evaluated using MTT assays against HepG2 liver cancer cells. The IC50 values ranged from approximately 5.351 µg/mL to 18.69 µg/mL , indicating a moderate to strong cytotoxic effect .
Table 1: Anticancer Activity of Synthesized Compounds
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HepG2 | 5.351 |
| Compound B | HepG2 | 6.261 |
| Compound C | HepG2 | 18.69 |
Antifungal Activity
The antifungal properties of the compound were assessed against various fungal strains. The results indicated that certain derivatives exhibited promising antifungal activity, although specific IC50 values were not detailed in the available literature .
Enzyme Inhibition
The biological activity also extends to enzyme inhibition. The compounds were tested for their ability to inhibit alpha-amylase, with IC50 values reported between 6.539 µM and 11.27 µM for different derivatives. This suggests potential applications in managing diabetes through carbohydrate metabolism regulation .
Table 2: Enzyme Inhibition Data
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | Alpha-amylase | 6.539 |
| Compound E | Alpha-amylase | 11.27 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning of halogen substituents on the benzene ring significantly influences the biological activity of these compounds. For example, meta-substituted derivatives showed enhanced inhibitory effects compared to ortho and para substitutions .
Case Studies
In a notable case study involving a series of synthesized tetrahydropyrimidine derivatives, researchers found that modifications at specific positions led to improved biological profiles. For instance, compounds with fluoro substitutions at the para position exhibited superior radical scavenging activities compared to their counterparts with other substitutions .
Q & A
Q. Key factors affecting yield :
- Catalyst : Lewis acids (e.g., HCl, BF₃·Et₂O) or heterogeneous catalysts (e.g., ZrO₂ nanoparticles) improve cyclization efficiency.
- Solvent : Ethanol or acetonitrile under reflux enhances solubility and reaction kinetics.
- Temperature : 80–100°C optimizes the balance between reaction rate and side-product formation.
Q. Table 1. Comparison of Reaction Conditions from Literature
| Component | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-chlorobenzaldehyde | HCl | Ethanol | 80 | 72 | |
| 3-ethoxy-4-hydroxy-phenyl | None | MeOH | RT | 65 | |
| 3,5-bis(trifluoromethyl)phenyl | HCl | CH₃CN | 100 | 85 |
Purification typically involves recrystallization or column chromatography. For analogs, yields range from 65–85% depending on substituent steric/electronic effects .
Structural Confirmation Techniques
(Basic) Q: Which spectroscopic and crystallographic methods are most effective for confirming structural integrity? A: A combination of techniques is required:
Single-crystal X-ray diffraction (SCXRD) : Resolves absolute configuration and intermolecular interactions. For example, SCXRD data (e.g., space group P21/c, β = 114.44°, R factor = 0.048) confirm the tetrahydropyrimidine ring conformation and substituent orientation .
NMR Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 5.2–5.5 ppm (benzodioxole methylene) and δ 165–170 ppm (ester carbonyl) are diagnostic.
- 2D NMR (COSY, HSQC) : Assigns coupling between the 4-(4-chlorophenyl) and benzodioxole groups.
FT-IR : Stretching at 1700–1750 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O-C of benzodioxole).
Q. Table 2. Crystallographic Parameters from Analogous Compounds
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P21/c | |
| Unit cell (Å) | a = 12.6876, b = 7.3073 | |
| R factor | 0.048 |
Addressing Biological Data Discrepancies
(Advanced) Q: How can researchers resolve discrepancies in reported biological activities of structurally similar dihydropyrimidinones? A: Contradictions often arise from:
- Purity variations : Use HPLC (≥95% purity) and elemental analysis to exclude impurity-driven effects.
- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability.
- Substituent effects : Conduct structure-activity relationship (SAR) studies. For example, replacing the 4-chlorophenyl group with a 3,5-bis(trifluoromethyl)phenyl moiety (electron-withdrawing) enhances anti-tubercular activity .
Q. Methodological steps :
Reproduce assays under controlled conditions (e.g., fixed IC₅₀ measurement protocols).
Compare logP and solubility profiles to assess bioavailability differences.
Validate target engagement via enzyme inhibition assays (e.g., DHFR for anticancer activity) .
Regioselectivity in Biginelli Reactions
(Advanced) Q: What factors control regioselectivity in the formation of dihydropyrimidine derivatives? A: Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the aldehyde direct cyclization to the para position .
- Catalyst choice : Protic acids (e.g., HCl) favor the 1,2,3,4-tetrahydro isomer, while Lewis acids (e.g., Yb(OTf)₃) may promote alternative pathways.
- Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize intermediates, reducing side reactions .
Example : In the synthesis of ethyl 4-(3-bromophenyl) analogs, regioselective cyclization at the 4-position was confirmed via NOESY correlations .
Computational Interaction Studies
(Advanced) Q: How can molecular docking predict the compound’s interaction with biological targets? A: Docking studies (e.g., AutoDock Vina, Schrödinger Suite) model binding to enzymes like dihydrofolate reductase (DHFR) or calcium channels:
Protein preparation : Retrieve target structures from PDB (e.g., 1U72 for DHFR).
Ligand optimization : Minimize energy using Gaussian09 (B3LYP/6-31G* basis set).
Docking parameters : Grid box centered on the active site, exhaustiveness = 100.
Q. Key findings from analogs :
- The benzodioxole group participates in π-π stacking with Phe residues in DHFR.
- The 4-chlorophenyl group enhances hydrophobic interactions, improving binding affinity by ~2 kcal/mol compared to non-halogenated analogs .
Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
